(1S,2S)-ML-SI3 is synthesized from commercially available precursors through chiral pool synthesis methods. This compound belongs to a broader class of arylpiperazine derivatives, which are known for their diverse biological activities. The classification of (1S,2S)-ML-SI3 emphasizes its enantiomeric purity and stereochemistry, critical for its biological efficacy and specificity in targeting TRPML channels.
The synthesis process includes several key steps:
The molecular structure of (1S,2S)-ML-SI3 can be described in terms of its stereochemistry and functional groups. The compound features a piperazine ring connected to an aryl group, with specific substituents that enhance its interaction with TRPML channels.
Key structural data include:
(1S,2S)-ML-SI3 participates in various chemical reactions that can modify its structure or enhance its activity. Notably:
The understanding of these reactions is crucial for optimizing the compound's pharmacological profile.
The mechanism of action of (1S,2S)-ML-SI3 centers around its inhibition of TRPML channels. Upon binding to these channels:
Data supporting these mechanisms include electrophysiological studies demonstrating altered channel activity in the presence of (1S,2S)-ML-SI3 .
(1S,2S)-ML-SI3 exhibits several notable physical and chemical properties:
Analyses using techniques like differential scanning calorimetry (DSC) can further elucidate thermal properties .
(1S,2S)-ML-SI3 has significant applications in scientific research:
The ongoing research into (1S,2S)-ML-SI3 highlights its potential as a valuable tool in both therapeutic development and fundamental biological studies .
The transient receptor potential mucolipin (TRPML) channel subfamily comprises three members—TRPML1, TRPML2, and TRPML3—that function as endolysosomal cation channels critical for maintaining cellular ion homeostasis and organelle integrity. These non-selective cation channels facilitate the transport of sodium, calcium, and other cations across endolysosomal membranes, thereby regulating vesicular trafficking, autophagy, and signal transduction [1] [6]. TRPML1 is ubiquitously expressed and primarily localized to late endosomes and lysosomes (LEL), where its activation by phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) triggers lysosomal calcium release. This calcium efflux is essential for multiple processes, including lysosomal fission/fusion events, autophagosome-lysosome fusion, and lipid trafficking [6] [8]. Mutations in TRPML1 cause mucolipidosis type IV (MLIV), a lysosomal storage disorder characterized by neurodegenerative pathology and impaired lysosomal exocytosis [6].
TRPML2 shows preferential expression in immune cells (lymphocytes, macrophages) and localizes to recycling endosomes (RE) and early endosomes. It participates in chemokine secretion, endosomal recycling, and innate immune responses to viral pathogens [1] [8]. TRPML3, found in specialized tissues like the inner ear and skin, regulates endocytosis and membrane trafficking. All three channels share ~40% sequence homology and form homotetrameric structures with six transmembrane helices (S1–S6), pore helices (PH1/PH2), and large luminal domains [1] [6]. Their activity is modulated by luminal pH, phosphoinositides, and synthetic ligands like ML-SA1 (agonist) and ML-SI3 (antagonist/agonist) [4] [5].
Table 1: Functional Characteristics of TRPML Channels
Channel | Primary Localization | Key Physiological Roles | Endogenous Activators | Pathological Associations |
---|---|---|---|---|
TRPML1 | Late endosomes/lysosomes | Autophagy, lysosomal exocytosis, lipid transport | PI(3,5)P₂ | Mucolipidosis type IV (MLIV) |
TRPML2 | Recycling endosomes, early endosomes | Immune function, chemokine release, viral clearance | PI(3,5)P₂ | Rare K370Q variant linked to impaired viral clearance |
TRPML3 | Early endosomes, plasma membrane | Hair cell development, endocytosis | PI(3,5)P₂ | Varitint-waddler mouse phenotype (deafness, pigmentation defects) |
(1S,2S)-ML-SI3 exerts isoform-specific effects on TRPML channels through competitive binding at a conserved hydrophobic pocket traditionally occupied by synthetic agonists like ML-SA1. Cryo-EM structures of TRPML1 bound to ML-SI3 reveal that the compound occupies the same intramembrane cavity as ML-SA1, located at the interface of the voltage-sensor-like domain (VSLD) and pore domain [4]. This cavity is formed by residues from the S5 helix, S6 helix, and pore helix 1 (PH1) of one subunit, along with the S6 helix of the adjacent subunit. Key interactions include:
Notably, while ML-SA1 binding induces a conformational change that opens the lower gate (increasing the I503/T507 distance to >10 Å), ML-SI3 binding maintains the gate in a closed state identical to the apo structure. This competitive inhibition is reversible and concentration-dependent, as demonstrated by electrophysiological assays where ML-SI3 suppresses ML-SA1-evoked currents in TRPML1 (IC₅₀ = 5.9 μM) [5]. However, this antagonism is selective; PI(3,5)P₂-mediated activation remains unaffected, indicating distinct activation pathways for synthetic versus endogenous agonists [4].
Table 2: Structural and Functional Effects of Ligand Binding on TRPML1
Ligand | Binding Site | S6 Helix Conformation | Lower Gate Diameter (I503/T507) | Channel State |
---|---|---|---|---|
Apo (ligand-free) | Empty | π-bulge | ~5.1–5.8 Å | Closed |
ML-SA1 (agonist) | S5/S6/PH1 interface | α-helical (π-α transition) | >10 Å | Open |
(1S,2S)-ML-SI3 (antagonist) | S5/S6/PH1 interface | π-bulge (no transition) | ~5.8 Å | Closed |
PI(3,5)P₂ | Mucolipin domain (IS1–IS3) | Variable (pH-dependent) | >8 Å | Open |
(1S,2S)-ML-SI3 exhibits a unique dual modulatory profile across the TRPML subfamily: it functions as a potent TRPML1 antagonist (IC₅₀ = 5.9 μM) while acting as an agonist for TRPML2 (EC₅₀ = 2.7 μM) and TRPML3 (EC₅₀ = 10.8 μM) [5]. This isoform selectivity arises from structural divergence in the S5–S6 ligand-binding pocket:
The stereospecificity of this modulation is critical: the (1R,2R)-ML-SI3 enantiomer inhibits all TRPMLs, while the racemic mixture exhibits mixed effects [1] [5]. This differential pharmacology enables selective probing of TRPML isoform functions—e.g., (1S,2S)-ML-SI3 enhances TRPML2-dependent viral trafficking in macrophages but blocks TRPML1-mediated autophagy [1] [8].
The modulation of TRPML channels by (1S,2S)-ML-SI3 is intricately linked to phosphoinositide regulation, though with distinct dependencies:
This lipid-ligand interplay enables spatial regulation of TRPML activity. For example, during endosomal maturation, declining PI(4,5)P2 and rising PI(3,5)P2 levels amplify (1S,2S)-ML-SI3’s efficacy on TRPML2 in late compartments [3] [7].
Table 3: Phosphoinositide Interplay with (1S,2S)-ML-SI3 in TRPML Channels
Phosphoinositide | Effect on Channel | Interaction Site | Impact on (1S,2S)-ML-SI3 Activity |
---|---|---|---|
PI(3,5)P₂ | TRPML1/2/3 activation | Mucolipin domain (IS1–IS3) | No effect on TRPML1 inhibition; potentiates TRPML2/3 activation |
PI(4,5)P₂ | TRPML1/2/3 inhibition | Mucolipin domain (IS1–IS3) | Reduces efficacy in plasma membrane-localized channels |
PI(3,4)P₂ | TRPML1 inhibition | Undefined | Antagonizes (1S,2S)-ML-SI3-mediated TRPML2 activation |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3